

# physical and chemical characteristics of 1H-4,7-Ethanobenzimidazole

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## Compound of Interest

Compound Name: 1H-4,7-Ethanobenzimidazole

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## An In-depth Technical Guide to 1H-Benzimidazole

Audience: Researchers, scientists, and drug development professionals.

### Core Physical and Chemical Characteristics

1H-Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion of benzene and imidazole rings. It is a colorless crystalline solid.<sup>[1]</sup> The benzimidazole ring system is a vital pharmacophore in medicinal chemistry.

Table 1: Physical and Chemical Properties of 1H-Benzimidazole

| Property                   | Value   | Reference |
|----------------------------|---|-----------|
| Molecular Formula          | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub>  | [2]       |
| Molar Mass                 | 118.14 g/mol  | [2]       |
| Melting Point              | 171 °C  | [1]       |
| Boiling Point              | 360 °C  | [1]       |
| Solubility                 | Soluble in hot water, alcohol, and aqueous solutions of strong acids and alkalis. Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. | [2]       |
| pKa (of conjugate acid)    | 5.58  | [3]       |
| pKa (as an acid)           | 12.8  | [3]       |
| Dipole Moment              | 3.93 D (in dioxane)   | [1]       |
| LogP                       | 1.3   | [2]       |
| UV Absorption (in Ethanol) | λ <sub>max</sub> at 244, 248, 266, 272, and 279 nm  | [1]       |

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1H-Benzimidazole.

Table 2: Key Spectroscopic Data for 1H-Benzimidazole

| Spectrum Type                              | Key Peaks/Shifts  | Reference |
|--|---|-----------|
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> )  | δ 12.5 (s, 1H, N-H), 8.23 (s, 1H, C2-H), 7.61 (m, 2H, C4-H, C7-H), 7.21 (m, 2H, C5-H, C6-H)   | [1]       |
| <sup>13</sup> C NMR (DMSO-d <sub>6</sub> ) | δ 141.9 (C2), 138.1 (C3a, C7a), 121.7 (C5, C6), 115.3 (C4, C7)  | [1]       |
| Infrared (IR)                              | The IR spectra of benzimidazoles show characteristic bands for N-H stretching, C=N stretching, and aromatic C-H and C=C vibrations.[4][5] | [4][5]    |

## Experimental Protocols

The synthesis of the benzimidazole core is a fundamental process in organic chemistry with several established methods.

### General Synthesis of 2-Substituted-1H-Benzimidazoles from o-Phenylenediamine and Aldehydes

This protocol describes a common and versatile method for the synthesis of 2-substituted benzimidazoles.

Materials:

- o-Phenylenediamine
- Substituted aldehyde (e.g., benzaldehyde for 2-phenyl-1H-benzimidazole)
- Oxidizing agent (e.g., sodium metabisulfite, hydrogen peroxide)[6]
- Solvent (e.g., ethanol, water)

- Catalyst (optional, e.g., erbium triflate)[7]

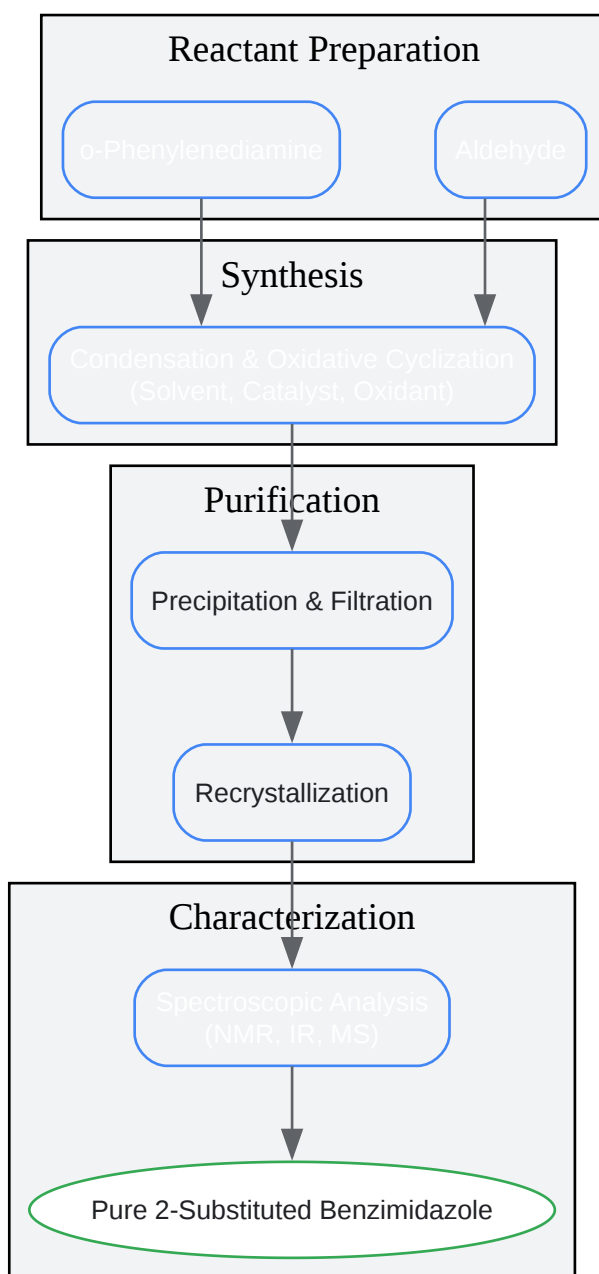
Procedure:

- Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.
- Add the substituted aldehyde (1-1.2 equivalents) to the solution.
- If a catalyst is used, it is added at this stage (e.g., 10 mol%  $\text{Er}(\text{OTf})_3$ ).[7]
- Introduce the oxidizing agent to the reaction mixture. The choice and amount of oxidizing agent can influence the reaction rate and yield.
- The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the specific reactants and conditions.[6][7]
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of cold water.
- The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

Characterization: The structure and purity of the synthesized benzimidazole derivative are confirmed using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy, as well as by melting point determination.

## Logical Workflow for Benzimidazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a 2-substituted benzimidazole.



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Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.

This guide provides a foundational understanding of the physical and chemical properties of 1H-benzimidazole, along with a representative synthetic protocol and workflow. For more specific applications and the synthesis of more complex derivatives, researchers are encouraged to consult the cited literature.

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